Cas no 90869-06-0 (4-Bromo-3,5-diethylnitrobenzene)

4-Bromo-3,5-diethylnitrobenzene Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 2-bromo-1,3-diethyl-5-nitro-
- 4-bromo-3,5-diethylnitrobenzene
- 2-bromo-1,3-diethyl-5-nitrobenzene
- CM12064
- AS05634
- 4-Bromo-3,5-diethylnitrobenzene
-
- Inchi: 1S/C10H12BrNO2/c1-3-7-5-9(12(13)14)6-8(4-2)10(7)11/h5-6H,3-4H2,1-2H3
- InChI Key: CCTUNNGDUSBZKS-UHFFFAOYSA-N
- SMILES: BrC1C(=CC(=CC=1CC)[N+](=O)[O-])CC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 191
- Topological Polar Surface Area: 45.8
Experimental Properties
- Density: 1.409±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Almost insoluble (0.022 g/l) (25 º C),
4-Bromo-3,5-diethylnitrobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019092230-1g |
4-Bromo-3,5-diethylnitrobenzene |
90869-06-0 | 95% | 1g |
$514.80 | 2023-08-31 | |
Alichem | A019092230-5g |
4-Bromo-3,5-diethylnitrobenzene |
90869-06-0 | 95% | 5g |
$1835.92 | 2023-08-31 | |
Ambeed | A723460-1g |
2-Bromo-1,3-diethyl-5-nitrobenzene |
90869-06-0 | 97% | 1g |
$470.0 | 2024-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748541-1g |
2-Bromo-1,3-diethyl-5-nitrobenzene |
90869-06-0 | 98% | 1g |
¥4935.00 | 2024-04-25 |
4-Bromo-3,5-diethylnitrobenzene Related Literature
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
Additional information on 4-Bromo-3,5-diethylnitrobenzene
Recent Advances in the Application of 4-Bromo-3,5-diethylnitrobenzene (CAS: 90869-06-0) in Chemical Biology and Pharmaceutical Research
The compound 4-Bromo-3,5-diethylnitrobenzene (CAS: 90869-06-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery and development. This research brief synthesizes the latest findings on this compound, highlighting its role as a versatile intermediate in organic synthesis and its emerging biological activities.
Recent studies have demonstrated that 4-Bromo-3,5-diethylnitrobenzene serves as a critical building block in the synthesis of complex molecules, particularly in the development of novel kinase inhibitors and antimicrobial agents. Its bromo and nitro functional groups make it highly reactive, enabling diverse chemical transformations. A 2023 study published in the Journal of Medicinal Chemistry reported its use in the synthesis of a new class of tyrosine kinase inhibitors, showing promising activity against resistant cancer cell lines.
In addition to its synthetic utility, researchers have explored the direct biological effects of 4-Bromo-3,5-diethylnitrobenzene. Preliminary in vitro studies suggest that this compound exhibits moderate antimicrobial activity against Gram-positive bacteria, possibly due to its ability to disrupt cell membrane integrity. However, further investigations are needed to elucidate its mechanism of action and potential therapeutic applications.
The compound's pharmacokinetic properties have also been investigated in recent preclinical studies. Data from animal models indicate that 4-Bromo-3,5-diethylnitrobenzene has favorable absorption characteristics but requires structural optimization to improve metabolic stability. Researchers are currently exploring various derivatives to enhance its drug-like properties while maintaining biological activity.
From a safety perspective, recent toxicological evaluations have established preliminary safety profiles for 4-Bromo-3,5-diethylnitrobenzene. While the compound shows acceptable acute toxicity levels in rodent models, chronic exposure studies are still ongoing. These findings are particularly relevant for industrial applications where worker safety is a primary concern.
Looking forward, the unique chemical properties of 4-Bromo-3,5-diethylnitrobenzene (90869-06-0) position it as a valuable tool in medicinal chemistry. Current research efforts are focused on expanding its applications in targeted drug delivery systems and as a molecular probe for studying enzyme mechanisms. The compound's versatility suggests it will continue to play an important role in pharmaceutical innovation in the coming years.
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